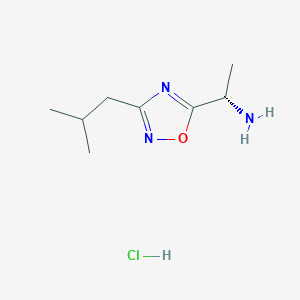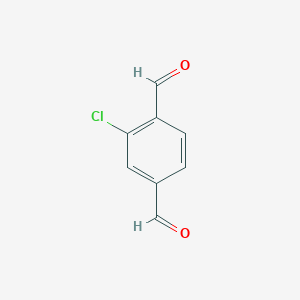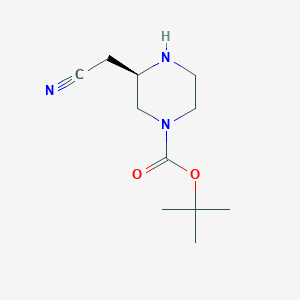
tert-Butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate, also known as tert-butyl aminomethylpyrrolidine-1-carboxylate, is a versatile chemical compound that has a wide range of applications in the scientific research field. It is a colorless, odorless, and crystalline solid that is soluble in water, methanol, and ethanol. This compound has a molecular weight of 186.24 g/mol, and its chemical structure consists of a tert-butyl group, an aminomethyl group, and a hydroxypyrrolidine-1-carboxylate group. It is used in a variety of synthetic processes, including the synthesis of small molecules, peptides, and proteins.
Mécanisme D'action
Tert-butyl aminomethylpyrrolidine-1-carboxylate acts as a catalyst in the synthesis of small molecules, peptides, and proteins. It helps to facilitate the formation of desired products by increasing the rate of the reaction and reducing the amount of energy required for the reaction to occur. In addition, it helps to prevent the formation of unwanted side products by acting as a stabilizer and inhibitor of enzyme activity.
Biochemical and Physiological Effects
Tert-butyl aminomethylpyrrolidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of various enzymes, including proteases, phosphatases, and kinases. In addition, it has been shown to have a positive effect on cell growth and differentiation, as well as on the production of various hormones, cytokines, and growth factors.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl aminomethylpyrrolidine-1-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive and widely available reagent, and it is also relatively stable and easy to handle. In addition, it is soluble in a variety of solvents, and it has a wide range of applications in the synthesis of small molecules, peptides, and proteins. However, it is important to note that tert-Butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate aminomethylpyrrolidine-1-carboxylate is a relatively toxic compound, and it should be handled with care.
Orientations Futures
The use of tert-Butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate aminomethylpyrrolidine-1-carboxylate in scientific research is expected to continue to grow in the future. It is likely to be used in the synthesis of increasingly complex molecules and peptides, as well as in the development of new catalysts and other organic compounds. In addition, it is likely to be used to further explore its biochemical and physiological effects, as well as its potential therapeutic applications. Finally, it is likely to be used in the development of new methods for the synthesis of small molecules, peptides, and proteins.
Méthodes De Synthèse
Tert-butyl aminomethylpyrrolidine-1-carboxylate is synthesized by the reaction of tert-Butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate alcohol with formaldehyde in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C, and the yield of the product is typically in the range of 70-80%. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent the formation of unwanted side products.
Applications De Recherche Scientifique
Tert-butyl aminomethylpyrrolidine-1-carboxylate has a wide range of applications in scientific research. It is used as a reagent in the synthesis of small molecules, peptides, and proteins, as well as in the preparation of catalysts and other organic compounds. It is also used as a starting material for the synthesis of pharmaceuticals and other biologically active compounds. In addition, it is used as a stabilizer for enzymes and proteins, and as an inhibitor of enzyme activity.
Propriétés
IUPAC Name |
tert-butyl (2S,3R)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPONZFWUHWNBI-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

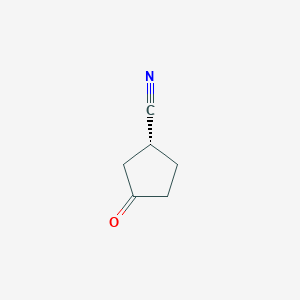
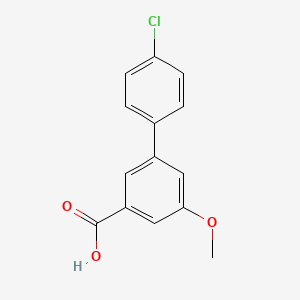
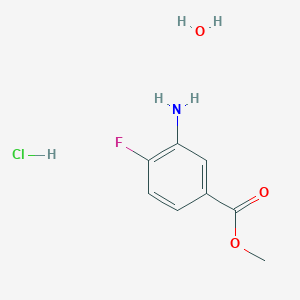
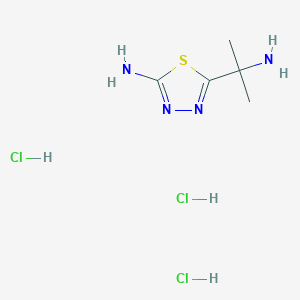
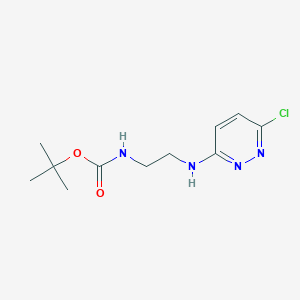
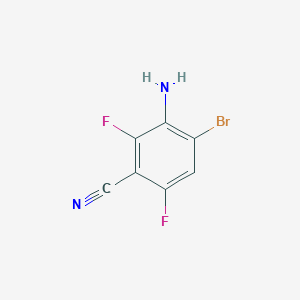
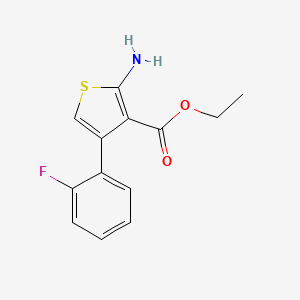

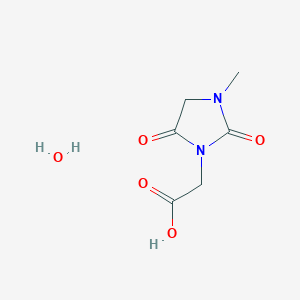
![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate; 95%](/img/structure/B6351812.png)

